4-Bromo-3-chlorotoluene
Overview
Description
4-Bromo-3-chlorotoluene is an organic compound with the chemical formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is a colorless to light yellow solid with a distinct smell. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-3-chlorotoluene can be achieved through a multi-step synthesis starting from toluene. One common method involves the bromination of toluene to produce 3-bromotoluene, followed by chlorination to yield the final product . The reaction conditions typically involve:
Bromination: Toluene is reacted with bromine gas in the presence of a catalyst such as iron(III) bromide (FeBr3) to produce 3-bromotoluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding toluene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of toluene derivatives
Scientific Research Applications
4-Bromo-3-chlorotoluene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorotoluene involves its participation in various chemical reactions. In nucleophilic aromatic substitution, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group . The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3-chlorotoluene can be compared with other similar compounds such as:
- 4-Bromo-2-chlorotoluene
- 3-Bromo-4-chlorotoluene
- 2-Bromo-3-chlorotoluene
Uniqueness
The unique positioning of the bromine and chlorine atoms in this compound provides distinct reactivity and selectivity in chemical reactions compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTULEXOSNNGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216468 | |
Record name | 4-Bromo-3-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-51-6 | |
Record name | 4-Bromo-3-chlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6627-51-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-4-methyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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